molecular formula C14H15N5O2S B2880076 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1904057-71-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

Cat. No.: B2880076
CAS No.: 1904057-71-1
M. Wt: 317.37
InChI Key: KSDWUMJICLAQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a chemical compound that belongs to the class of triazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the reaction of appropriate precursors such as amines and sulfonic acids under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to ensure the formation of the desired product[_{{{CITATION{{{3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{_4{Efficient synthesis of (5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-1,5-a ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes[_{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide has several scientific research applications, including:

  • Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes, making it useful in the development of new drugs[_{{{CITATION{{{5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_1{Biological activities of [1,2,4]triazolo[1,5- a ]pyrimidines ... - Springer](https://link.springer.com/article/10.1007/s00044-020-02609-1).

  • Biology: It can be used as a tool in biological studies to understand cellular processes and signaling pathways[_{{{CITATION{{{5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_1{Biological activities of [1,2,4]triazolo[1,5- a ]pyrimidines ... - Springer](https://link.springer.com/article/10.1007/s00044-020-02609-1).

  • Agriculture: The compound's antimicrobial properties make it suitable for use in pesticides and herbicides.

  • Industry: Its unique chemical properties can be exploited in various industrial applications, such as in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is unique in its structure and properties compared to other similar compounds[_{{{CITATION{{{5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_1{Biological activities of [1,2,4]triazolo[1,5- a ]pyrimidines ... - Springer](https://link.springer.com/article/10.1007/s00044-020-02609-1). Some similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole ring structure but differ in their substitution patterns and biological activities[_{{{CITATION{{{_5{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

  • Triazolo[1,5-a]pyridine derivatives: These compounds have a pyridine ring instead of a pyrimidine ring, leading to different chemical and biological properties[_{{{CITATION{{{_3{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

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Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c20-22(21,13-6-2-1-3-7-13)18-8-4-5-12-9-15-14-16-11-17-19(14)10-12/h1-3,6-7,9-11,18H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDWUMJICLAQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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